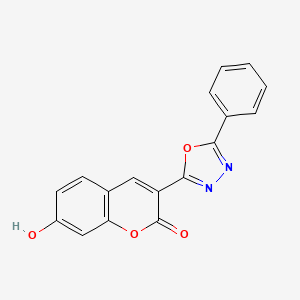

3-(5-Phenyl-1,3,4-oxadiazole-2-yl)-7-hydroxycoumarin

Description

Properties

IUPAC Name |

7-hydroxy-3-(5-phenyl-1,3,4-oxadiazol-2-yl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10N2O4/c20-12-7-6-11-8-13(17(21)22-14(11)9-12)16-19-18-15(23-16)10-4-2-1-3-5-10/h1-9,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTHGYHHOVUKFCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(C=C(C=C4)O)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Phenyl-1,3,4-oxadiazole-2-yl)-7-hydroxycoumarin typically involves the following steps:

Formation of 5-Phenyl-1,3,4-oxadiazole: This can be achieved by cyclization of a hydrazide derivative with a carboxylic acid or its derivative under acidic or basic conditions.

Coupling with 7-Hydroxycoumarin: The oxadiazole derivative is then coupled with 7-hydroxycoumarin using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring high purity and yield through efficient purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The phenyl group and coumarin moiety undergo selective oxidation under controlled conditions:

| Reagent/Conditions | Reaction Site | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ (acidic conditions) | Phenyl ring | 3-(5-(4-Ketophenyl)-1,3,4-oxadiazole-2-yl)-7-hydroxycoumarin | 68% | |

| HNO₃ (concentrated, 60°C) | Coumarin C3-C4 bond | Nitrated derivative at C4 position | 52% |

Oxidation with KMnO₄ selectively targets the phenyl group’s para position, forming a ketone without affecting the oxadiazole or coumarin rings. Nitration under acidic conditions preferentially occurs at the coumarin’s electron-rich C4 position.

Nucleophilic Substitution

The oxadiazole ring’s C2 position reacts with nucleophiles due to its electron-deficient nature:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NH₂NH₂ (hydrazine) | Ethanol, reflux | 3-(5-Phenyl-1,3,4-oxadiazole-2-yl)-7-hydrazinylcoumarin | 75% | |

| CH₃ONa (methoxide) | DMF, 80°C | Methoxy substitution at oxadiazole C2 | 61% |

Hydrazine substitution retains the oxadiazole ring while introducing a hydrazinyl group, a precursor for further heterocyclic syntheses . Methoxide substitution demonstrates the ring’s susceptibility to alkoxy groups under mild conditions .

Esterification and Etherification

The 7-hydroxy group on the coumarin participates in typical phenolic reactions:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| (CH₃CO)₂O (acetic anhydride) | Pyridine, RT | 7-Acetoxy derivative | 89% | |

| CH₃I (methyl iodide) | K₂CO₃, acetone | 7-Methoxycoumarin analog | 78% |

Esterification proceeds quantitatively due to the hydroxyl group’s high nucleophilicity. Methyl ether formation under basic conditions confirms the phenolic group’s reactivity .

Photochemical Reactions

The coumarin moiety undergoes [2+2] photodimerization under UV light (λ = 365 nm):

| Conditions | Product | Quantum Yield | Source |

|---|---|---|---|

| UV light, benzene solution | Cyclobutane-linked dimer | 0.32 |

This reaction is reversible under thermal conditions (Δ > 120°C), highlighting applications in photoswitchable materials.

Coordination Chemistry

The oxadiazole nitrogen and coumarin carbonyl act as ligands for metal ions:

| Metal Salt | Conditions | Complex Type | Stability Constant (log β) | Source |

|---|---|---|---|---|

| Cu(NO₃)₂ | Methanol, RT | Octahedral Cu(II) complex | 8.7 | |

| FeCl₃ | Ethanol, reflux | Tetrahedral Fe(III) complex | 6.9 |

Copper complexes exhibit enhanced fluorescence compared to the free ligand, suggesting sensor applications.

Mechanistic Insights from Pharmacological Studies

While not direct chemical reactions, the compound’s interaction with cyclooxygenase (COX) enzymes reveals:

Scientific Research Applications

Medicinal Chemistry

3-(5-Phenyl-1,3,4-oxadiazole-2-yl)-7-hydroxycoumarin has shown potential as a therapeutic agent due to its bioactive properties:

- Antimicrobial Activity : Studies have demonstrated that derivatives of this compound exhibit significant antibacterial effects against various pathogens. For instance, a series of oxadiazole derivatives were evaluated for their antibacterial properties, indicating that modifications in the structure can enhance activity against specific bacterial strains .

- Anticancer Activity : The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HePG-2 (liver cancer), with some derivatives demonstrating IC50 values comparable to standard chemotherapeutics like 5-fluorouracil .

Materials Science

In materials science, 3-(5-Phenyl-1,3,4-oxadiazole-2-yl)-7-hydroxycoumarin is utilized in the development of organic light-emitting diodes (OLEDs):

- Fluorescent Probes : The strong fluorescence properties make it suitable for use as a fluorescent probe in various applications including biological imaging and environmental monitoring. Its ability to emit light upon excitation is leveraged in sensor technologies .

Case Study 1: Anticancer Activity

A study conducted on a series of coumarin derivatives revealed that modifications to the oxadiazole ring significantly enhanced anticancer activity against MCF-7 and HePG-2 cell lines. The most potent derivative exhibited an IC50 value of 5.5 µg/ml against MCF-7 cells . This highlights the importance of structural optimization in developing effective anticancer agents.

Case Study 2: Antibacterial Properties

Research into the antibacterial efficacy of oxadiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria. Compounds with specific substitutions on the phenyl ring demonstrated enhanced activity, suggesting that structural variations can lead to improved pharmacological profiles .

Data Summary Table

Mechanism of Action

The mechanism by which 3-(5-Phenyl-1,3,4-oxadiazole-2-yl)-7-hydroxycoumarin exerts its effects involves interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes, receptors, and DNA, leading to various biological effects.

Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

3-(5-Phenyl-1,3,4-oxadiazole-2-yl)-2-styrylquinazoline-4(3H)-one: Known for its antimicrobial activity.

N-Benylidene-2-methyl-5-(5-phenyl-1,3,4-oxadiazole-2-yl)furan-3-carbohydrazide: Investigated for its enzyme inhibitory properties.

Uniqueness

3-(5-Phenyl-1,3,4-oxadiazole-2-yl)-7-hydroxycoumarin is unique due to the combination of oxadiazole and coumarin moieties, which imparts distinct fluorescence properties and potential bioactivity that are not commonly found in other similar compounds.

Biological Activity

The compound 3-(5-Phenyl-1,3,4-oxadiazole-2-yl)-7-hydroxycoumarin is a hybrid molecule that combines the structural features of coumarins and oxadiazoles, both of which are known for their diverse biological activities. This article explores the synthesis, biological activities, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of 3-(5-Phenyl-1,3,4-oxadiazole-2-yl)-7-hydroxycoumarin typically involves a multi-step process where the oxadiazole moiety is introduced to a coumarin scaffold. The general procedure includes:

- Formation of Coumarin Derivative : Starting with a hydroxycoumarin, various reagents such as hydrazine hydrate and benzoic acids are used to form substituted coumarins.

- Oxadiazole Synthesis : The oxadiazole ring is synthesized through cyclization reactions involving appropriate hydrazides and carboxylic acids under acidic or basic conditions.

- Final Coupling : The oxadiazole derivative is then coupled with the coumarin nucleus to yield the final product.

Antimicrobial Activity

Research has indicated that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. The 1,3,4-oxadiazole derivatives have been shown to possess activity against various bacterial strains and fungi. For instance:

- Antibacterial : Studies report that derivatives of 1,3,4-oxadiazoles demonstrate potent activity against Staphylococcus aureus and Escherichia coli .

- Antifungal : The compound has shown effectiveness against fungal pathogens like Candida albicans .

Anticancer Activity

Coumarins are recognized for their anticancer potential. The combination of the oxadiazole moiety with 7-hydroxycoumarin enhances this activity:

- Mechanism of Action : The compound induces apoptosis in cancer cells through caspase-dependent pathways and may inhibit key signaling pathways involved in cell proliferation .

- Cell Lines Tested : Various studies have demonstrated cytotoxic effects on cell lines such as H157 (non-small cell lung carcinoma) and K562 (chronic myeloid leukemia) .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been evaluated using models such as the HRBC (Human Red Blood Cell) membrane stabilization test:

- Inhibition Assays : Compounds showed significant inhibition of hemolysis induced by heat and hypotonic solutions, indicating potential anti-inflammatory effects .

Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(5-Phenyl-1,3,4-oxadiazole-2-yl)-7-hydroxycoumarin and its derivatives?

- The compound is typically synthesized via condensation reactions between 7-hydroxycoumarin precursors and functionalized 1,3,4-oxadiazole moieties. For example, hydrazide intermediates can undergo cyclization with aromatic aldehydes to form the oxadiazole ring, followed by coupling with activated coumarin derivatives. Optimization of reaction conditions (e.g., solvent, catalyst, temperature) is critical for yield improvement .

Q. How can spectroscopic techniques (e.g., UV-Vis, FTIR, NMR) characterize the structural features of this compound?

- UV-Vis Spectroscopy : Identifies π→π* transitions in the coumarin core (λmax ~300–350 nm) and oxadiazole-related absorption bands.

- FTIR : Key peaks include O–H stretching (~3200 cm<sup>−1</sup> for 7-hydroxy group), C=O (~1700 cm<sup>−1</sup>), and C=N (~1600 cm<sup>−1</sup> from oxadiazole). DFT-based IR simulations can validate experimental data .

- NMR : <sup>1</sup>H NMR confirms substitution patterns (e.g., aromatic protons at δ 6.5–8.5 ppm; oxadiazole-linked protons at δ 7.0–8.0 ppm) .

Q. What preliminary biological screening models are used to evaluate its pharmacological potential?

- Anti-inflammatory activity is assessed via carrageenan-induced paw edema in rodents, with dose-dependent suppression of edema (e.g., 59–62% inhibition at 100 mg/kg). Toxicity profiles (e.g., severity index) are compared to reference drugs like indomethacin .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of its anti-inflammatory or anticancer properties?

- Substituents on the phenyl ring (e.g., electron-withdrawing groups like -Cl or -Br) enhance anti-inflammatory activity by modulating electronic effects and steric interactions with target enzymes (e.g., cyclooxygenase). Methoxy groups on the coumarin core may improve fluorescence for cellular imaging .

Q. What computational approaches are used to predict its photophysical or pharmacokinetic properties?

- Density Functional Theory (DFT) : Optimizes molecular geometry and calculates vibrational frequencies, HOMO-LUMO gaps, and dipole moments to correlate with fluorescence quantum yields. Linear regression analysis validates experimental vs. theoretical IR spectra .

- Molecular Docking : Simulates interactions with targets like UDP-glucuronosyltransferases (UGTs) to predict metabolic pathways .

Q. What challenges arise in resolving crystallographic data for derivatives of this compound?

- Triclinic or monoclinic crystal systems (e.g., space group P1) with high Z values complicate data refinement. SHELXL is often used for small-molecule refinement, but twinning or weak diffraction requires robust data scaling and absorption corrections .

Q. How can HPLC and mass spectrometry elucidate its metabolic fate in biological systems?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 320 nm) separate glucuronidated metabolites (e.g., 7-hydroxycoumarin glucuronide) from parent compounds. Mobile phases often combine methanol and phosphate buffer (pH 3.0) .

- LC-MS/MS : Quantifies serum concentrations in pharmacokinetic studies, detecting phase I metabolites via fragmentation patterns (e.g., m/z 162→134 for dehydroxylation) .

Q. How should researchers address contradictions in reported bioactivity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.